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Abstract
Ortetamine, also known as 2-methylamphetamine, is a stimulant of the amphetamine class.

Due to its structural relationship to methamphetamine, it is classified as a Schedule II controlled

substance in the United States. This technical guide provides an in-depth overview of the legal

status of Ortetamine, its pharmacological profile, and detailed experimental protocols for its

characterization. Given the limited specific data available for Ortetamine, this guide leverages

information from closely related and well-studied amphetamines to provide a comprehensive

understanding of its likely properties and mechanisms of action. This document is intended to

serve as a valuable resource for researchers and professionals in the fields of pharmacology,

neuroscience, and drug development.

Legal Status of Ortetamine
Ortetamine is explicitly controlled in several countries due to its close structural and

pharmacological similarity to amphetamine and methamphetamine.

United States: Ortetamine is considered a Schedule II controlled substance. This

classification is based on its status as a positional isomer of methamphetamine.[1][2] The

Controlled Substances Act (CSA) places substances with a high potential for abuse, a
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currently accepted medical use with severe restrictions, and the potential for severe

psychological or physical dependence in Schedule II.[3][4][5]

Sweden: The Public Health Agency of Sweden classified Ortetamine (2-

methylamphetamine) as a narcotic substance on January 18, 2019.[1]

United Kingdom: Ortetamine is considered a Class A drug.[1]

Germany: It is regulated under the New Psychoactive Substances Act (NpSG), permitting

only industrial and scientific use.[1]

Pharmacology
The pharmacological profile of Ortetamine is presumed to be similar to that of other

amphetamine-class stimulants, primarily acting on monoamine neurotransmitter systems.

Mechanism of Action
Ortetamine is expected to act as a releasing agent and reuptake inhibitor at dopamine (DAT),

norepinephrine (NET), and to a lesser extent, serotonin (SERT) transporters. This action

increases the extracellular concentrations of these neurotransmitters in the synaptic cleft,

leading to its stimulant effects. The primary mechanism involves the reversal of transporter

function.

Quantitative Pharmacological Data (Extrapolated)
Direct quantitative data for Ortetamine's binding affinity (Ki) and functional potency

(EC50/IC50) at monoamine transporters are not readily available in published literature. The

following table presents data for the closely related compounds, d-amphetamine and d-

methamphetamine, to provide an estimated pharmacological profile for Ortetamine. It is crucial

to note that these are extrapolated values and experimental determination for Ortetamine is

required for accurate characterization.
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Compound Transporter
Binding
Affinity (Ki,
nM)

Release (EC50,
nM)

Uptake
Inhibition
(IC50, nM)

d-Amphetamine DAT 120 - 1,200 24.5 35 - 80

NET 1,800 - 7,200 7.4 40 - 150

SERT > 10,000 1,770 > 2,000

d-

Methamphetamin

e

DAT 100 - 1,000 10.2 25 - 70

NET 1,000 - 5,000 12.3 30 - 100

SERT > 10,000 850 > 1,000

Data compiled from various sources and should be considered representative estimates.

Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for the in-

vitro and in-vivo characterization of Ortetamine.

In Vitro Monoamine Transporter Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of

Ortetamine for the dopamine transporter (DAT). Similar protocols can be adapted for NET and

SERT.

Objective: To determine the binding affinity (Ki) of Ortetamine at the human dopamine

transporter (hDAT).

Materials:

HEK293 cells stably expressing hDAT

[³H]WIN 35,428 (radioligand)
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Cocaine (for non-specific binding determination)

Ortetamine test solutions

Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

96-well microplates

Glass fiber filters

Scintillation fluid and counter

Procedure:

Membrane Preparation:

Culture HEK293-hDAT cells to confluency.

Harvest cells and homogenize in ice-cold binding buffer.

Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and cell debris.

Centrifuge the supernatant at 20,000 x g for 20 min at 4°C to pellet the membranes.

Resuspend the membrane pellet in fresh binding buffer and determine protein

concentration (e.g., Bradford assay).

Binding Assay:

In a 96-well plate, add in triplicate:

50 µL of binding buffer (for total binding)

50 µL of 10 µM cocaine (for non-specific binding)

50 µL of varying concentrations of Ortetamine.

Add 50 µL of [³H]WIN 35,428 to all wells at a final concentration of ~1-2 nM.
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Add 150 µL of the membrane preparation (20-40 µg of protein) to each well.

Incubate at room temperature for 60-90 minutes.

Filtration and Counting:

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

Wash the filters three times with ice-cold binding buffer.

Place the filters in scintillation vials, add scintillation fluid, and count radioactivity using a

scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the Ortetamine
concentration.

Determine the IC50 value (concentration of Ortetamine that inhibits 50% of specific

binding) using non-linear regression.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Neurotransmitter Release Assay
This protocol outlines a method to measure Ortetamine-induced dopamine release from rat

striatal synaptosomes.

Objective: To determine the potency (EC50) of Ortetamine to induce dopamine release.

Materials:

Rat striatum tissue

Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)
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Krebs-Ringer buffer (KRB)

[³H]Dopamine

Ortetamine test solutions

Perfusion system or superfusion chambers

Scintillation counter

Procedure:

Synaptosome Preparation:

Dissect rat striata and homogenize in ice-cold sucrose buffer.

Centrifuge the homogenate at 1,000 x g for 10 min at 4°C.

Centrifuge the resulting supernatant at 12,000 x g for 20 min at 4°C to pellet the crude

synaptosomes.

Resuspend the synaptosomal pellet in KRB.

[³H]Dopamine Loading:

Incubate the synaptosomes with [³H]Dopamine (e.g., 50 nM) for 15 min at 37°C.

Wash the synaptosomes with fresh KRB to remove excess unincorporated radiolabel.

Release Assay:

Aliquot the loaded synaptosomes into superfusion chambers.

Perfuse with KRB at a constant rate (e.g., 0.5 mL/min) and collect fractions at regular

intervals (e.g., 2 min).

After establishing a stable baseline of [³H]Dopamine release, switch to a perfusion buffer

containing varying concentrations of Ortetamine.
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Continue collecting fractions to measure the peak and duration of release.

At the end of the experiment, lyse the synaptosomes to determine the total remaining

radioactivity.

Data Analysis:

Measure the radioactivity in each fraction using a scintillation counter.

Express the amount of [³H]Dopamine released in each fraction as a percentage of the total

radioactivity in the synaptosomes at the start of the collection period.

Construct a dose-response curve by plotting the peak release against the logarithm of the

Ortetamine concentration.

Determine the EC50 value from the curve.

Visualizations
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of Ortetamine at a

dopaminergic synapse.

Caption: Proposed mechanism of Ortetamine at the dopaminergic synapse.

Experimental Workflow
The following diagram outlines the workflow for a typical in vivo locomotor activity study to

assess the stimulant effects of Ortetamine in rodents.

Caption: Workflow for in vivo locomotor activity assessment of Ortetamine.

Conclusion
Ortetamine is a controlled substance with a pharmacological profile characteristic of an

amphetamine-like stimulant. While specific research on Ortetamine is limited, a

comprehensive understanding of its likely biological activity can be extrapolated from the

extensive data available for amphetamine and methamphetamine. The experimental protocols
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detailed in this guide provide a framework for the systematic in vitro and in vivo characterization

of Ortetamine. Further research is warranted to precisely define its pharmacological and

toxicological properties. Researchers must adhere to all applicable laws and regulations

regarding the handling and use of this Schedule II controlled substance.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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